![molecular formula C11H11BrN2 B1409019 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1801905-66-7](/img/structure/B1409019.png)

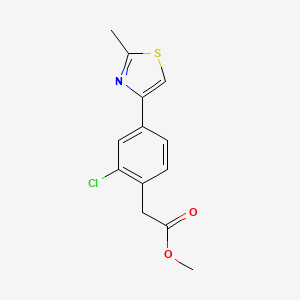

6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine

Overview

Description

Scientific Research Applications

Asymmetry and Steric Hindrance in Tripodal Ligands

Research on compounds structurally related to 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, such as the fully unsymmetrical [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod, reveals the impact of asymmetry and steric hindrance on octahedral geometry. These ligands demonstrate unique binding behaviors in their complexes, such as the FeCl2 complex showing κ4-N coordination with long ligand-to-metal distances and potential for forming μ-oxo diferric complexes upon reaction with dry oxygen (Benhamou et al., 2011).

Synthesis of Derivatives and Their Reactions

The synthesis of 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones, derived from similar structural motifs, provides a foundation for further chemical reactions leading to novel compounds such as thieno- and furo[3,4-b]-pyridin-2(1H)-ones, as well as new amino derivatives in the pyridin-2(1H)-one series. This underscores the versatility of brominated pyridine derivatives in synthesizing complex heterocyclic compounds (Kalme et al., 2004).

Visible Light Mediated Annulation

Visible light-mediated annulation processes involving N-arylpyrroles and arylalkynes, catalyzed by rhodamine 6G under blue light irradiation, demonstrate the potential for constructing pyrrolo[1,2-a]quinolines and ullazines. This method avoids transition metal catalysts, operates at room temperature, and highlights the synthetic utility of brominated pyrrole derivatives in generating complex polycyclic structures in a single pot (Das et al., 2016).

Cyclometallation and Functionalization

Studies on the cyclometallation of pyridines, such as 2-(1-naphthyl)-pyridine, have shown that bromination can lead to new C-H functionalization products, exemplifying the role of brominated pyridine derivatives in metal-organic chemistry and the synthesis of organometallic complexes with unique regioselectivity and properties (Kondrashov et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-bromo-1-(cyclopropylmethyl)pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-9-5-11-10(13-6-9)3-4-14(11)7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTSXTCRDNMESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C2C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine | |

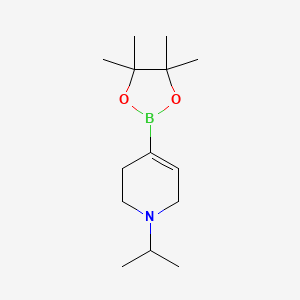

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)

![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)